(+)-Pinanediol

Catalog No.
S539704
CAS No.
18680-27-8
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Pinanediol

CAS Number

18680-27-8

Product Name

(+)-Pinanediol

IUPAC Name

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1

InChI Key

MOILFCKRQFQVFS-OORONAJNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(+)-Pinanediol; (+) Pinanediol; (+)Pinanediol; 2,3-cis/exo-pinanediol; 2,3-cs/ex-PinD;

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O

The exact mass of the compound (+)-Pinanediol is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-Pinanediol is a rigid bicyclic monoterpene diol that serves as a highly effective chiral auxiliary in asymmetric synthesis, most notably for the protection and stereocontrolled homologation of boronic acids. Derived from naturally occurring (+)-α-pinene, its sterically demanding, constrained framework provides a highly differentiated chiral environment that dictates the stereochemical outcome of incoming nucleophiles. In industrial and advanced laboratory procurement, (+)-pinanediol is primarily selected to enable the Matteson homologation, allowing the iterative, stereospecific construction of carbon-carbon and carbon-heteroatom bonds. Its resulting boronic esters exhibit exceptional thermodynamic stability, facilitating rigorous chromatographic purification without the premature hydrolysis often observed with less rigid aliphatic diols [1].

Substituting (+)-pinanediol with generic achiral diols like pinacol completely abolishes stereocontrol, resulting in racemic mixtures (0% diastereomeric excess) during homologation steps, rendering them useless for asymmetric API synthesis. Furthermore, substituting (+)-pinanediol with its enantiomer, (-)-pinanediol, will invert the stereocenter of the resulting product, leading to the wrong enantiomer of the target molecule. While other chiral diols (such as DICHED or tartrate derivatives) can induce asymmetry, they often fail to match the >98.5% diastereoselectivity consistently achieved by the rigid pinanediol framework. Additionally, less sterically hindered chiral esters are prone to hydrolytic degradation during aqueous workup or silica gel chromatography, whereas (+)-pinanediol esters remain robustly intact, preventing yield losses and ensuring process reproducibility [1].

Unmatched Diastereoselectivity in Matteson Homologations

In the synthesis of alpha-chloroboronic esters via the Matteson homologation, the choice of chiral auxiliary strictly governs the stereochemical yield. When (+)-pinanediol is employed in the presence of zinc chloride, the 1,2-metallate rearrangement proceeds with extraordinary precision, yielding diastereoselectivities of 98.5% to 99.5%. In stark contrast, using achiral protecting groups like pinacol provides zero asymmetric induction (0% de), and less rigid chiral auxiliaries often require lower temperatures or yield inferior stereocontrol [1].

Evidence DimensionDiastereomeric excess (de) in homologation
Target Compound Data98.5–99.5% de (with ZnCl2 promotion)
Comparator Or BaselinePinacol (0% de) or less rigid chiral diols (<90% de)
Quantified Difference>98.5% absolute increase in diastereomeric purity
Conditions(Dichloromethyl)lithium insertion into boronic esters, ZnCl2 additive

Procurement of (+)-pinanediol directly translates to near-perfect stereocontrol, eliminating the need for costly downstream chiral resolution in API manufacturing.

Exceptional Thermodynamic Stability for Downstream Processability

A critical processability metric for boronic acid protecting groups is their stability during aqueous workup and purification. Quantitative thermodynamic studies demonstrate that (+)-pinanediol forms an exceptionally stable trigonal ester with boronic acids, exhibiting a formation constant (Ktrig) of approximately 2 × 10^4 M^-1 in aqueous organic media. This high stability ensures that (+)-pinanediol boronic esters do not hydrolyze under practical neutral or mildly acidic conditions, unlike many acyclic or less sterically encumbered cyclic boronate esters which degrade during silica gel chromatography [1].

Evidence DimensionTrigonal ester formation constant (Ktrig) and hydrolytic stability
Target Compound DataKtrig ≈ 2 × 10^4 M^-1; stable to silica gel and aqueous workup
Comparator Or BaselineGeneric aliphatic diols (prone to premature hydrolysis and lower Ktrig)
Quantified DifferenceOrders of magnitude higher stability constant preventing in-process degradation
Conditions40% vol. aqueous acetonitrile, variable pH, evaluated by 11B NMR

The extreme stability of the (+)-pinanediol ester allows chemists to aggressively purify intermediates without yield loss, streamlining complex multi-step syntheses.

High-Yield Auxiliary Recovery and API Purity

A historical concern with the highly stable (+)-pinanediol esters was the difficulty of cleavage to release the free boronic acid API. However, optimized industrial processes now utilize transesterification or biphasic cleavage methods to recover the auxiliary. In the synthesis of alpha-amino boronic acids (e.g., Bortezomib precursors), the (+)-pinanediol auxiliary can be displaced using phenylboronic acid or diethanolamine, achieving a 98% recovery yield of the pinanediol ester from the organic filtrate. Furthermore, the intermediate (+)-pinanediol protected compounds can be recrystallized to achieve >99.7% chemical purity and >99% diastereomeric excess [1].

Evidence DimensionAuxiliary recovery yield and final intermediate purity
Target Compound Data98% recovery yield of the auxiliary ester; >99% de after single recrystallization
Comparator Or BaselineDestructive cleavage methods (0% recovery) or non-crystallizing auxiliaries
Quantified Difference98% improvement in auxiliary recovery, enabling cost-effective scale-up
ConditionsTransesterification driven by crystallization of the target API salt from MTBE

Efficient recycling of (+)-pinanediol drastically improves the process economics of manufacturing chiral boronic acid drugs, justifying its initial procurement cost.

Synthesis of Alpha-Amino Boronic Acid APIs (e.g., Proteasome Inhibitors)

(+)-Pinanediol is the industry-standard chiral auxiliary for the commercial synthesis of proteasome inhibitors like Bortezomib. Its ability to dictate the (R) or (S) configuration at the alpha-carbon with >98% de, combined with its stability during intermediate peptide coupling steps, makes it indispensable for this class of therapeutics [1].

Iterative Stereospecific Polyketide and Natural Product Synthesis

Due to the high stability of its boronic esters (Ktrig ≈ 2 × 10^4 M^-1), (+)-pinanediol is heavily utilized in iterative Matteson homologations. It allows for the sequential, stereocontrolled insertion of multiple chiral centers to build complex marine natural products and insect pheromones, where intermediates must survive repeated purification cycles [2].

Asymmetric Synthesis of Chiral Tertiary Alcohols and Spirocycles

Beyond linear homologation, (+)-pinanediol boronic esters are utilized in the synthesis of sterically hindered tertiary boronic esters and subsequent oxidation to chiral tertiary alcohols. The rigid auxiliary effectively shields one face of the boron 'ate' complex during 1,2-metallate rearrangements, ensuring predictable stereochemistry even in highly congested molecular environments[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.130679813 Da

Monoisotopic Mass

170.130679813 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6ZCV4AVRA

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

18680-27-8

Wikipedia

Pinanediol
(+)-pinanediol

Dates

Last modified: 08-15-2023
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